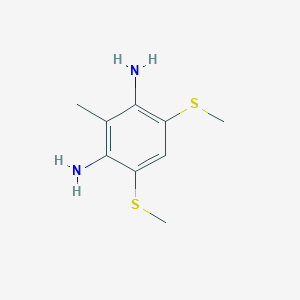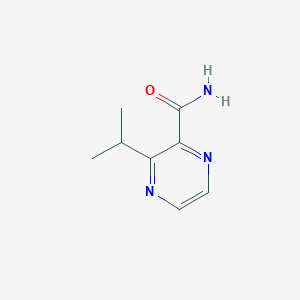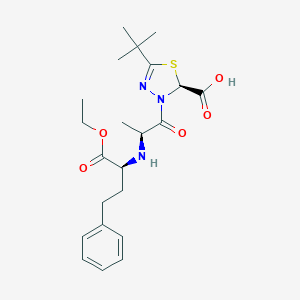![molecular formula C6H11Cl2NO B034328 2-[Bis(2-chloroethyl)amino]acetaldehyde CAS No. 102585-22-8](/img/structure/B34328.png)
2-[Bis(2-chloroethyl)amino]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetaldehyde moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves the reaction of diethanolamine with thionyl chloride in chloroform . The reaction is carried out at low temperatures, typically between -4°C and 6°C, to control the reaction rate and prevent side reactions. After the addition of diethanolamine, the mixture is stirred at room temperature and then heated to 60-65°C to complete the reaction and precipitate the product. The product is then purified by recrystallization from anhydrous ethanol .
Analyse Des Réactions Chimiques
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the formation of cross-links and subsequent disruption of cellular functions. This property makes it a potential candidate for use in chemotherapeutic agents, where it can target rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- can be compared with other similar compounds, such as:
Acetaldehyde, bis(2-chloroethyl) acetal: This compound has a similar structure but lacks the amino group, making it less reactive towards nucleophiles.
Bis(2-chloroethyl)amine: This compound contains two chloroethyl groups attached to an amine, but it lacks the acetaldehyde moiety, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
102585-22-8 |
|---|---|
Formule moléculaire |
C6H11Cl2NO |
Poids moléculaire |
184.06 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]acetaldehyde |
InChI |
InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 |
Clé InChI |
DXUPIHNYYBFLCJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC=O |
SMILES canonique |
C(CCl)N(CCCl)CC=O |
| 102585-22-8 | |
Synonymes |
2-[bis(2-chloroethyl)amino]acetaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


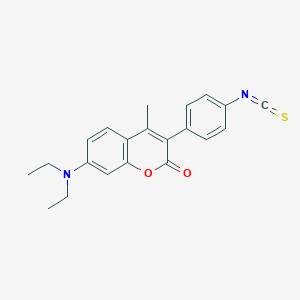
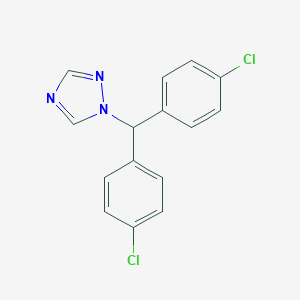
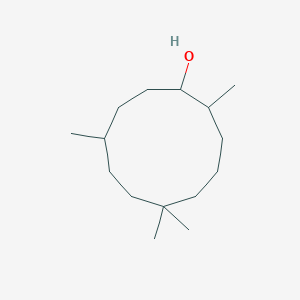

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate](/img/structure/B34260.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
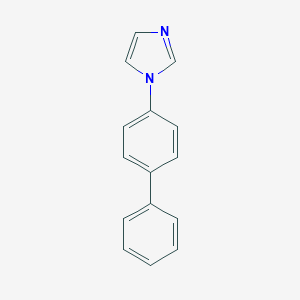
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
